molecular formula C8H8Cl2O2S B13254152 (4-Chloro-2-methylphenyl)methanesulfonyl chloride

(4-Chloro-2-methylphenyl)methanesulfonyl chloride

Cat. No.: B13254152
M. Wt: 239.12 g/mol
InChI Key: RRDSIAULRCDCSE-UHFFFAOYSA-N
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Description

(4-Chloro-2-methylphenyl)methanesulfonyl chloride is a specialized sulfonyl chloride derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as an electrophilic reagent for introducing the (4-chloro-2-methylphenyl)methanesulfonyl (also referred to as 4-chloro-2-methylbenzylsulfonyl) group into target molecules, most commonly through sulfonylation reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively. This compound is of significant interest in the development of potential pharmaceutical agents, particularly as a building block for creating libraries of sulfonamide-based compounds. Sulfonamides are a privileged pharmacophore in drug discovery, known to inhibit a wide range of enzymes and are present in drugs with antibacterial, diuretic, and anticancer activities. The 4-chloro-2-methylphenyl substituent confers specific steric and electronic properties that can be fine-tuned to modulate the biological activity, metabolic stability, and binding affinity of the resulting molecules. Researchers utilize this reagent in proteomics for chemoproteomic studies and activity-based protein profiling (ABPP) to covalently modify and investigate the function of serine hydrolases and other enzymatic classes in complex biological systems. The compound must be handled under inert, anhydrous conditions due to the reactivity of the sulfonyl chloride group with moisture. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8Cl2O2S

Molecular Weight

239.12 g/mol

IUPAC Name

(4-chloro-2-methylphenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O2S/c1-6-4-8(9)3-2-7(6)5-13(10,11)12/h2-4H,5H2,1H3

InChI Key

RRDSIAULRCDCSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Formation of the Sulfonate Intermediate

Starting Material:
The initial step involves synthesizing a sulfonate ester of 4-chloro-2-methylphenol, typically 4-chloro-2-methylphenyl-methanesulfonate . This is achieved by reacting 4-chloro-2-methylphenol with methanesulfonyl chloride in the presence of a base such as pyridine, which acts as both solvent and catalyst.

Reaction Conditions:

  • Temperature: Approximately 60–70°C
  • Reagents: Methanesulfonyl chloride, pyridine
  • Procedure:
    • Mix 4-chloro-2-methylphenol with pyridine
    • Add methanesulfonyl chloride dropwise under stirring
    • Stir at elevated temperature to ensure complete conversion
    • Isolate the product by pouring into ice, extracting with ether, and washing to remove impurities

Yield & Purity:
This step generally yields about 94% of the desired sulfonate ester, which can be purified further by recrystallization if necessary.

Nitration of the Sulfonate Intermediate

Reaction:
The sulfonate ester undergoes electrophilic nitration at the 5-position of the aromatic ring, directed by the sulfonyl protecting group. The nitration employs a mixture of concentrated sulfuric acid and nitric acid, performed at controlled low temperatures to prevent side reactions.

Reaction Conditions:

  • Temperature: 15–17°C
  • Reagents: Sulfuric acid, nitric acid
  • Procedure:
    • Add the sulfonate ester to concentrated sulfuric acid at room temperature
    • Slowly introduce nitric acid dropwise to maintain temperature control
    • Stir for 2–3 hours to ensure complete nitration
    • Quench the reaction in ice to precipitate the nitrated product

Outcome:
The nitrated intermediate, 4-chloro-2-methyl-5-nitro-phenyl-benzenesulfonate , is obtained with high purity after recrystallization, often with yields approaching 95%.

Cleavage of the Sulfonyl Protecting Group

The final step involves removing the sulfonyl group to liberate the free phenol, (4-Chloro-2-methylphenyl)methanesulfonyl chloride precursor, which is then converted into the target compound.

Methods of Cleavage:

  • Acidic Hydrolysis: Heating the nitrated sulfonate in concentrated hydrochloric acid at around 80°C.
  • Alkaline Hydrolysis: Reacting with sodium methylate or methanolic potassium hydroxide at room temperature.

Reaction Conditions:

  • For acid cleavage: Heat at approximately 80°C for several hours
  • For alkaline cleavage: Stir at room temperature or slightly elevated temperature until complete

Product Isolation:
Post-reaction, the mixture is neutralized, and the This compound is isolated by filtration, washing, and drying, yielding a high-purity product.

Data Summary Table

Step Starting Material Reagents & Conditions Product Yield Notes
1 4-Chloro-2-methylphenol Methanesulfonyl chloride, pyridine, 60–70°C 4-Chloro-2-methylphenyl-methanesulfonate ~94% Isolated via extraction and recrystallization
2 Sulfonate ester H2SO4/HNO3, 15–17°C 4-Chloro-2-methyl-5-nitro-phenyl-benzenesulfonate ~95% Recrystallized for purity
3 Nitrated sulfonate HCl or NaOCH3, reflux or room temp This compound High purity Final product for further transformation

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Bases: Pyridine, triethylamine

    Catalysts: Palladium catalysts for coupling reactions

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Coupled Products: Formed in Suzuki-Miyaura coupling reactions

Scientific Research Applications

(4-Chloro-2-methylphenyl)methanesulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides and sulfonates.

    Biology: In the modification of biomolecules for studying biological processes.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(4-Methylphenyl)methanesulfonyl Chloride

  • Structure : Substitutes the chlorine at C4 with a methyl group (CAS: 51419-59-1).
  • Physical Properties: Melting point: 66–68°C Boiling point: 190–195°C Solubility: Soluble in ether, methanol, and dichloromethane.
  • Reactivity/Applications :
    • Used as a sulfonylating agent in organic synthesis to protect functional groups or prepare sulfonamides.
    • Reacts with water to release toxic HCl gas, necessitating anhydrous handling .

(4-Bromo-2-chlorophenyl)methanesulfonyl Chloride

  • Structure : Features bromine at C4 and chlorine at C2 (CAS: 1517051-26-1).
  • Physical Properties :
    • Molecular weight: 303.99 g/mol
    • Higher molecular weight due to bromine substitution.
  • Applications : Used in life sciences for synthesizing high-purity intermediates.
  • Key Differences : Bromine’s larger atomic size enhances steric hindrance and may increase hydrophobicity compared to the main compound .

(4-Fluorophenyl)methanesulfonyl Chloride

  • Structure : Substitutes chlorine with fluorine at C4 (CAS: 103360-04-9).
  • Physical Properties :
    • Molecular weight: 208.63 g/mol
    • Lower molecular weight due to fluorine’s smaller size.

4-Fluoro-2-methylbenzenesulfonyl Chloride

  • Structure : Sulfonyl chloride directly attached to the aromatic ring with fluorine at C4 and methyl at C2.
  • Applications : Used in research for synthesizing sulfonamide derivatives.
  • Key Differences : The sulfonyl group’s direct attachment to the ring alters conjugation and electronic effects compared to the benzylic sulfonyl chloride in the main compound .

(4-Methylmorpholin-2-yl)methanesulfonyl Chloride Hydrochloride

  • Structure : Incorporates a morpholine ring (heterocyclic nitrogen and oxygen) at C4.
  • Physical Properties :
    • Molecular weight: 250.15 g/mol
  • Key Differences : The morpholine ring introduces basicity and water solubility (as hydrochloride), contrasting with the lipophilic aromatic system of the main compound .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Boiling Point (°C) Applications
(4-Chloro-2-methylphenyl)methanesulfonyl chloride Not reported Cl (C4), CH₃ (C2) Not reported Not reported Pharmaceutical intermediates, agrochemicals
(4-Methylphenyl)methanesulfonyl chloride 200.67 (calculated) CH₃ (C4) 66–68 190–195 Sulfonamide synthesis
(4-Bromo-2-chlorophenyl)methanesulfonyl chloride 303.99 Br (C4), Cl (C2) Not reported Not reported High-purity life science intermediates
(4-Fluorophenyl)methanesulfonyl chloride 208.63 F (C4) Not reported Not reported Electrophilic sulfonylation
4-Fluoro-2-methylbenzenesulfonyl chloride 208.63 F (C4), CH₃ (C2) Not reported Not reported Sulfonamide research

Biological Activity

(4-Chloro-2-methylphenyl)methanesulfonyl chloride is an organosulfur compound recognized for its significant biological activity, primarily through its ability to modify biomolecules via sulfonylation reactions. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₈ClO₂S
  • Molecular Weight : 207.67 g/mol
  • Functional Groups : Methanesulfonyl chloride group, chlorinated phenyl ring

The compound features a methanesulfonyl chloride group attached to a chlorinated and methyl-substituted phenyl ring, contributing to its reactivity and versatility in organic synthesis.

Mechanism of Biological Activity

The primary biological activity of this compound is attributed to its ability to engage in sulfonylation reactions with various biomolecules, including proteins and nucleic acids. This interaction can lead to:

  • Modification of Enzyme Activity : The sulfonylation can alter the function of enzymes, potentially affecting metabolic pathways.
  • Impact on Protein Function : By modifying nucleophilic sites on proteins, the compound can affect protein stability and activity.
  • Cellular Signaling Pathways : The compound may influence cellular signaling pathways, leading to changes in gene expression profiles.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various strains of bacteria:

CompoundTarget BacteriaMIC (µM)
Compound AE. coli50
Compound BS. aureus75
Compound CS. agalactiae100

These findings suggest that this compound may also possess potential antimicrobial properties, warranting further investigation into its therapeutic applications .

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. For example, it was shown to interact with serine proteases, leading to altered enzyme kinetics.
  • Toxicological Assessments :
    • Toxicity studies indicate that while the compound is reactive and can cause irritation upon exposure, it does not exhibit significant mutagenic properties based on current OECD guidelines. The NOAEL (No Observed Adverse Effect Level) for repeated dose toxicity is reported at 200 mg/kg/day .
  • Pharmacological Applications :
    • The compound's ability to form stable sulfonamide derivatives through reactions with amines and thiols has been explored for potential drug development applications. These derivatives may enhance the efficacy of existing pharmaceuticals or serve as lead compounds for new drug discovery .

Q & A

Q. What are the established synthetic routes for (4-chloro-2-methylphenyl)methanesulfonyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonation of methyl benzylamine derivatives followed by reaction with hydrogen chloride. Key steps include:

  • Sulfonation : Reacting methyl benzylamine with sulfur under controlled conditions to form a sulfonated intermediate .
  • Chlorination : Treating the intermediate with HCl to generate the sulfonyl chloride moiety. Optimal yields (reported ~60-70%) require anhydrous conditions and inert atmospheres to prevent hydrolysis. Impurities often arise from incomplete sulfonation or side reactions with moisture; rigorous drying of reagents and solvents (e.g., dichloromethane) is critical .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify structural features, with characteristic sulfonyl chloride peaks at ~3.5 ppm (CH3_3) and 125-130 ppm (aromatic Cl) .
  • FT-IR : Strong S=O stretching vibrations near 1360 cm1^{-1} and 1170 cm1^{-1} confirm sulfonyl chloride groups .
  • Elemental Analysis : Validates purity, with deviations >2% indicating unreacted starting materials or hydrolysis byproducts.

Q. How should researchers handle stability challenges during storage?

The compound hydrolyzes in moisture, releasing HCl gas. Storage recommendations:

  • Containers : Use corrosion-resistant glass or HDPE with PTFE-lined caps.
  • Conditions : Store under nitrogen at 2–8°C, away from light. Decomposition products include SOx_x and CO2_2, detectable via TGA/DSC monitoring .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation in sulfonamide derivatives?

Diastereomers arise during nucleophilic substitution with chiral amines. Strategies include:

  • Temperature Control : Lower temperatures (0–5°C) reduce racemization but may slow reaction kinetics.
  • Base Selection : Use non-nucleophilic bases (e.g., DIPEA) to avoid side reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may increase hydrolysis risk. Pilot studies comparing THF vs. acetonitrile are advised .

Q. What methodologies resolve discrepancies in reported toxicity data for sulfonyl chloride compounds?

Contradictions in LC50_{50} values (e.g., 15.5 ppm vs. 20 ppm for similar compounds) may stem from:

  • Exposure Duration : Adjust time-scaled models using the equation Cn×t=kC^n \times t = k, where n0.7n \approx 0.7 for inhalation toxicity .
  • Species Variability : Cross-validate rodent data with in vitro assays (e.g., human lung epithelial cell lines) to assess interspecies differences .

Q. What experimental designs assess environmental mobility and bioaccumulation potential?

  • Soil Mobility : Determine Koc_{oc} via batch equilibrium tests; reported Koc_{oc} = 6.1 suggests high mobility, requiring groundwater monitoring in disposal sites .
  • Aquatic Toxicity : Use OECD Test Guideline 201 (algae growth inhibition) and 202 (daphnia acute toxicity). BCF = 1.9 indicates low bioaccumulation, but chronic exposure studies are lacking .

Q. How do electronic effects of the 4-chloro substituent influence reactivity in nucleophilic acyl substitutions?

The electron-withdrawing Cl group enhances electrophilicity at the sulfonyl center, accelerating reactions with amines. Hammett substituent constants (σp=+0.23\sigma_p = +0.23) correlate with rate increases in SN2_2 mechanisms. Comparative studies with non-halogenated analogs show 2–3x faster kinetics .

Methodological Tables

Q. Table 1: Physicochemical Properties

PropertyValueReference
Melting Point66–68°C
Boiling Point190–195°C
Solubility (25°C)Ether, DCM, methanol
Log KowK_{ow} (predicted)1.3

Q. Table 2: Toxicity Parameters

ParameterValueReference
Rat LC50_{50} (4-h inhalation)15.5 ppm
AEGL-2 (10 min)0.40 ppm
AEGL-3 (4 h)0.16 ppm

Key Recommendations for Researchers

  • Safety Protocols : Use NIOSH-approved respirators (organic vapor cartridges) and double-glove systems (nitrile + neoprene) .
  • Waste Disposal : Neutralize residual compound with 10% sodium bicarbonate before incineration .
  • Data Validation : Cross-check spectral data with literature (e.g., PubChem CID 31297 for related structures) to confirm purity .

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